Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

This Boc-protected spirocyclic scaffold provides orthogonal protection and defined functionalization for parallel library synthesis and systematic SAR exploration. The rigid [4.4] architecture serves as a privileged scaffold for kinase inhibitors and GPCR modulators, experimentally validated as a piperazine bioisostere in next-generation PARP-1/2 inhibitor programs. The 6-oxo carbonyl enhances hydrogen-bonding capacity for catalytic residue engagement. Selectively deprotect N1-Boc while preserving the lactam moiety for orthogonal diversification. Purity ≥95%, available from stock with rapid global shipping.

Molecular Formula C12H20N2O3
Molecular Weight 240.303
CAS No. 1221818-45-6
Cat. No. B597970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
CAS1221818-45-6
Molecular FormulaC12H20N2O3
Molecular Weight240.303
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC12CCNC2=O
InChIInChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-4-5-12(14)6-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15)
InChIKeyJXDVMKQFPSVLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate: A Boc-Protected 1,7-Diazaspiro[4.4]nonane Scaffold for Medicinal Chemistry


Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS: 1221818-45-6) is a spirocyclic heterocyclic building block featuring a Boc-protected 1,7-diazaspiro[4.4]nonane core with a 6-oxo functionalization . The compound possesses a rigid spirocyclic architecture comprising two fused pyrrolidine-like rings sharing a single quaternary carbon atom . Its molecular formula is C₁₂H₂₀N₂O₃ with a molecular weight of 240.30 g/mol, and it is typically supplied at purities of ≥95% to ≥97% for research applications . This compound serves as a versatile intermediate for the synthesis of biologically active molecules, particularly in programs targeting the replacement of piperazine and piperidine motifs with conformationally constrained spirocyclic bioisosteres [1].

Why Generic Substitution Fails: Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate vs. Alternative 1,7-Diazaspiro[4.4]nonane Building Blocks


The 1,7-diazaspiro[4.4]nonane scaffold is not a homogeneous chemical space; substitution patterns, protecting groups, and oxidation states profoundly influence reactivity, physicochemical properties, and downstream synthetic utility [1]. The Boc protecting group on the N1 position confers distinct acid-labile orthogonal protection, enabling selective deprotection strategies incompatible with alternative N-protecting groups (e.g., benzyl, ethyl carbamate) or with unprotected amine variants [2]. Furthermore, the presence of the 6-oxo carbonyl fundamentally alters the electronic distribution and hydrogen-bonding capacity of the spirocyclic core compared to non-oxidized analogs such as 1-Boc-1,7-diazaspiro[4.4]nonane (CAS: 885268-47-3) . Empirical evidence from related diazaspiro[4.4]nonane systems demonstrates that subtle modifications to the spirocyclic periphery—including ring size homologation, N-substituent variation, and carbonyl placement—produce orders-of-magnitude differences in biological target engagement [3]. Therefore, substituting tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate with a structurally adjacent analog without rigorous comparative validation risks compromising synthetic route feasibility, altering ADME/PK profiles of derived candidates, and invalidating established structure-activity relationships.

Quantitative Differentiation Evidence for Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate vs. Comparator Analogs


Physicochemical Property Differentiation: Calculated LogP, TPSA, and Hydrogen Bonding Capacity

Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate exhibits a predicted ACD/LogP of -0.59 and a polar surface area (PSA) of 59 Ų . In contrast, the non-oxidized analog 1-Boc-1,7-diazaspiro[4.4]nonane (CAS: 885268-47-3) possesses a molecular formula of C₁₂H₂₂N₂O₂ and lacks the 6-oxo carbonyl, resulting in reduced hydrogen-bonding capacity (4 H-bond acceptors vs. 5 for the target compound) and altered lipophilicity [1]. The presence of the 6-oxo group in the target compound introduces an additional hydrogen-bond acceptor and modifies the electronic surface of the spirocyclic framework, parameters known to influence membrane permeability and target binding in related diazaspiro[4.4]nonane-derived PARP inhibitors [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Accessibility and Orthogonal Protection: Comparison of Boc vs. Alternative N-Protecting Groups

The synthesis of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate proceeds via Boc protection of 1,7-diazaspiro[4.4]nonan-6-one hydrochloride using Boc₂O and triethylamine in dichloromethane . This established route yields the Boc-protected building block with orthogonal protection at the N1 position, enabling selective deprotection under acidic conditions (e.g., TFA or HCl) without affecting the 6-oxo lactam moiety. In comparison, the ethyl carbamate analog 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylic acid ethyl ester (CAS: 1211596-16-5) employs an ethyl carbamate protecting group, which requires different deprotection conditions (basic hydrolysis or hydrogenolysis) and exhibits distinct solubility properties (calculated solubility: 19 g/L at 25°C) [1]. The benzyl carbamate analog benzyl 7-(diphenylmethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS: 199000-78-7) introduces significant steric bulk (MW 440.53 g/mol) and requires hydrogenolysis for deprotection, which may be incompatible with reduction-sensitive functional groups .

Synthetic Chemistry Protecting Group Strategy Route Optimization

Scaffold Validation: 1,7-Diazaspiro[4.4]nonane Core as a Viable Piperazine Bioisostere in PARP Inhibition

The 1,7-diazaspiro[4.4]nonane scaffold has been experimentally validated as a bioisosteric replacement for the piperazine core in the FDA-approved PARP inhibitor olaparib [1]. In a systematic study, the diazaspiro[4.4]nonane-containing analog 10e (also designated analog 56) exhibited PARP-1 binding with an IC₅₀ of 12.6 ± 1.1 nM, which is comparable to olaparib's IC₅₀ of 6 nM [2]. Importantly, at similar drug concentrations, the diazaspiro analog did not induce DNA damage, whereas olaparib showed measurable DNA damage effects [3]. This class-level evidence establishes that the 1,7-diazaspiro[4.4]nonane core—the foundational scaffold of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate—can maintain target potency while potentially offering differentiated safety profiles in PARP inhibition programs.

PARP Inhibition Bioisostere Strategy Drug Discovery

Ring Size and Substitution Pattern Comparison: [4.4] Spirocyclic Core vs. [4.5] and [3.4] Analogs

The 1,7-diazaspiro[4.4]nonane core of the target compound represents a specific ring-size combination (two five-membered rings) that confers distinct conformational constraints compared to homologated analogs . The [4.5] analog tert-butyl 6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate (CAS: 886449-72-5) contains one five-membered and one six-membered ring, resulting in a larger molecular volume (MW 254.33 g/mol vs. 240.30 g/mol for the target compound) and altered ring puckering geometries . The [3.4] analog 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylic acid tert-butyl ester (CAS: 1049730-83-7) features a four-membered ring fused to a five-membered ring, introducing increased ring strain and distinct exit vector angles (MW 226.27 g/mol) [1]. In the diazaspiro-derived PARP inhibitor study, the [4.4] spirocyclic framework demonstrated optimal balance between conformational rigidity and synthetic tractability, enabling retention of target potency while differentiating from the parent piperazine core [2].

Conformational Analysis Scaffold Optimization Structure-Activity Relationship

Orthogonal Reactivity: Boc-Protected Amine vs. Unprotected 1,7-Diazaspiro[4.4]nonane Core

The Boc-protected N1 position of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate enables selective, orthogonal manipulation of the spirocyclic scaffold that is not possible with the unprotected 1,7-diazaspiro[4.4]nonane core (CAS: 34357-58-9) . The Boc group masks the nucleophilic secondary amine at N1, allowing chemoselective functionalization at the N7 position (adjacent to the 6-oxo group) or at the lactam carbonyl without competing side reactions. The unprotected core 1,7-diazaspiro[4.4]nonane (MW 126.20 g/mol) contains two reactive secondary amines that would require differential protection strategies before selective elaboration can be achieved . The Boc group can be removed quantitatively under mild acidic conditions (e.g., 20-50% TFA in DCM, 0-25°C) to reveal the free amine for subsequent coupling, alkylation, or arylation steps .

Protecting Group Strategy Late-Stage Functionalization Parallel Synthesis

Validated Research and Industrial Application Scenarios for Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate


PARP Inhibitor Development: Piperazine Bioisostere Replacement in the Olaparib Chemotype

In programs developing next-generation PARP-1/2 inhibitors, tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate serves as a key building block for introducing the 1,7-diazaspiro[4.4]nonane scaffold as a piperazine bioisostere. Experimental validation demonstrates that diazaspiro[4.4]nonane-containing analogs of olaparib retain comparable PARP-1 potency (IC₅₀ = 12.6 ± 1.1 nM) while eliminating DNA damage liability at therapeutic concentrations [1]. The Boc-protected building block enables efficient incorporation of the spirocyclic core into phthalazine-based PARPi frameworks through standard amide coupling or reductive amination sequences following Boc deprotection .

Conformationally Constrained Kinase and Receptor Modulator Design

The rigid [4.4] spirocyclic architecture of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate provides a privileged scaffold for designing selective kinase inhibitors and GPCR modulators. The diazaspiro[4.4]nonane core has been successfully employed in sigma receptor ligand development and as a scaffold for menin-MLL interaction inhibitors [1]. The 6-oxo functionalization introduces a hydrogen-bond acceptor that can engage catalytic lysine residues in kinase ATP-binding pockets or participate in water-mediated hydrogen bond networks. The Boc-protected amine at N1 can be deprotected and diversified to explore exit vector SAR without requiring de novo scaffold synthesis .

Structure-Activity Relationship (SAR) Exploration via Late-Stage Diversification

The orthogonal protection and defined functionalization pattern of tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate make it an ideal core scaffold for parallel library synthesis and systematic SAR exploration. The Boc-protected N1 can be selectively deprotected and functionalized with diverse electrophiles (alkyl halides, acyl chlorides, sulfonyl chlorides, aryl halides via Buchwald-Hartwig coupling) while preserving the 6-oxo lactam moiety [1]. Alternatively, the lactam carbonyl can be activated for nucleophilic addition or reduced to the corresponding amine, providing access to orthogonal diversification vectors. This building block approach enables rapid analog generation without the need for bespoke spirocyclic scaffold synthesis for each derivative .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.